molecular formula C12H16N4 B2824087 1-(Piperidin-1-ylmethyl)-1H-1,2,3-benzotriazole CAS No. 15622-20-5

1-(Piperidin-1-ylmethyl)-1H-1,2,3-benzotriazole

Cat. No.: B2824087
CAS No.: 15622-20-5
M. Wt: 216.288
InChI Key: MPBMIGLZRPKNKA-UHFFFAOYSA-N
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Description

1-(Piperidin-1-ylmethyl)-1H-1,2,3-benzotriazole is an organic compound that features a benzotriazole ring substituted with a piperidin-1-ylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzotriazole moiety is known for its stability and ability to participate in diverse chemical reactions, while the piperidine ring can enhance the compound’s biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidin-1-ylmethyl)-1H-1,2,3-benzotriazole can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,3-benzotriazole with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Another method involves the use of a Mannich reaction, where formaldehyde, piperidine, and 1H-1,2,3-benzotriazole are reacted together. This method can be performed under mild conditions and often yields high purity products.

Industrial Production Methods

For industrial-scale production, continuous flow synthesis can be employed to enhance efficiency and yield. This method allows for better control over reaction conditions and can be scaled up easily. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-ylmethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzotriazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Piperidin-1-ylmethyl)-1H-1,2,3-benzotriazole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of corrosion inhibitors and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-ylmethyl)-1H-1,2,3-benzotriazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The piperidine ring can enhance binding affinity and specificity, while the benzotriazole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate signaling pathways and biochemical processes.

Comparison with Similar Compounds

1-(Piperidin-1-ylmethyl)-1H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives and piperidine-containing compounds:

    Benzotriazole: Known for its use as a corrosion inhibitor and in photostabilizers.

    1-(Methyl)-1H-1,2,3-benzotriazole: Lacks the piperidine ring, which may reduce its biological activity.

    1-(Piperidin-1-ylmethyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring, which can alter its chemical and biological properties.

The unique combination of the benzotriazole and piperidine moieties in this compound provides a distinct profile of chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(piperidin-1-ylmethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-4-8-15(9-5-1)10-16-12-7-3-2-6-11(12)13-14-16/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBMIGLZRPKNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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